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Compound of Interest

3-Hydroxy-4-methoxybenzoyl!
Compound Name:
chloride

cat. No.: B1390170

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectral data for 3-Hydroxy-4-methoxybenzoyl chloride
(CAS: 289896-68-0). A comprehensive search of publicly accessible databases and scientific
literature did not yield experimentally determined Nuclear Magnetic Resonance (NMR), Infrared
(IR), or Mass Spectrometry (MS) data for this specific compound.

While direct experimental data is not currently available in public repositories, this guide
provides a framework for the anticipated spectral characteristics based on the analysis of
structurally similar compounds. Additionally, it outlines the standard experimental protocols for
acquiring such data.

Predicted and Comparative Spectral Data

In the absence of direct experimental data, the following tables summarize the expected
spectral features of 3-Hydroxy-4-methoxybenzoyl chloride. These predictions are based on
the known spectral data of closely related compounds such as 3-hydroxy-4-methoxybenzoic
acid and 4-methoxybenzoyl chloride.

1H NMR (Proton NMR) Spectral Data (Predicted)
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Chemical Shift . . .

Multiplicity Integration Assignment
(ppm)
~7.5-7.7 m 2H Aromatic (H-2, H-6)
~7.0 d 1H Aromatic (H-5)
~5.5-6.5 brs 1H -OH
~3.9 S 3H -OCHs

13C NMR (Carbon NMR) Spectral Data (Predicted)

Chemical Shift (ppm)

Assignment

~168-170 C=0 (acid chloride)
~150-155 C-0O (aromatic)
~145-150 C-OH (aromatic)
~125-130 Aromatic CH
~110-120 Aromatic CH
~110-115 Aromatic C-COCI
~56 -OCHs
IR (Infrared) Spectroscopy Data (Predicted)
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Wavenumber (cm~?)

Functional Group Assignment

~3400-3600 (broad)

O-H stretch (hydroxyl)

~3000-3100

C-H stretch (aromatic)

~2850-2950

C-H stretch (methyl)

~1750-1780 (strong)

C=0 stretch (acid chloride)

~1500-1600 C=C stretch (aromatic)
~1200-1300 C-O stretch (ether)
~700-900 C-Cl stretch
MS (Mass Spectrometry) Data (Predicted)
m/z Ratio Assignment
~186/188 Molecular ion [M]* (with 3>Cl and 3’Cl isotopes)
~151 [M-CIJ*
~123 [M-CI-COJ*

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited for the

spectral analysis of 3-Hydroxy-4-methoxybenzoyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Approximately 5-10 mg of 3-Hydroxy-4-methoxybenzoyl chloride
would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDClz, DMSO-de). A small
amount of tetramethylsilane (TMS) would be added as an internal standard (O ppm).

e Instrumentation: *H and 3C NMR spectra would be recorded on a 400 MHz or 500 MHz

spectrometer.
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* 'H NMR Acquisition: Proton NMR spectra would be acquired with a spectral width of
approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans
(typically 16-64) to achieve an adequate signal-to-noise ratio.

e 13C NMR Acquisition: Carbon-13 NMR spectra would be acquired with a spectral width of
approximately 220 ppm, using a proton-decoupling pulse sequence. A longer relaxation
delay (2-5 seconds) and a significantly higher number of scans (1024 or more) would be
necessary due to the low natural abundance of 13C.

Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the solid sample would be placed directly on the
diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: An FTIR spectrometer would be used to acquire the spectrum.

o Data Acquisition: The spectrum would be recorded in the mid-IR range (typically 4000-400
cm~1). A background spectrum of the clean ATR crystal would be taken first and
automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to
improve the signal-to-noise ratio.

Mass Spectrometry (MS)

o Sample Introduction: The sample would be introduced into the mass spectrometer via a
direct insertion probe or by using a gas chromatography (GC-MS) or liquid chromatography
(LC-MS) system for separation prior to analysis.

« lonization: Electron lonization (El) at 70 eV is a common method for this type of molecule.
Electrospray ionization (ESI) could also be used, particularly with LC-MS.

e Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer would be used to
separate the ions based on their mass-to-charge ratio.

o Data Acquisition: The mass spectrum would be recorded over a mass range of
approximately m/z 50-500.

Workflow for Spectral Data Acquisition and Analysis
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The following diagram illustrates the logical workflow for obtaining and interpreting the spectral
data for a compound like 3-Hydroxy-4-methoxybenzoyl chloride.
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Caption: Workflow for Spectroscopic Data Acquisition and Structural Elucidation.

« To cite this document: BenchChem. [Spectral Data Analysis of 3-Hydroxy-4-methoxybenzoyl
chloride: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1390170#spectral-data-for-3-hydroxy-4-
methoxybenzoyl-chloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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